- An efficient and practical method for olefin dihydroxylation, Synthesis, 2016, 48(21), 3696-3700

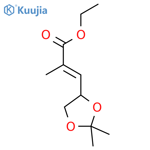

Cas no 93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate)

![ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate structure](https://ko.kuujia.com/scimg/cas/93635-76-8x500.png)

93635-76-8 structure

상품 이름:ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 화학적 및 물리적 성질

이름 및 식별자

-

- (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

- 3-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl ester

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)ETHYL ESTER

- ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

- (2S,3R)-3-[(4R)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- (2S,3R,4R)-4,5-O-isopropylidene-2,3,4,5-tetrahydroxy-2-methyl-pent

- 2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic acid ethyl ester

- D-Arabinonic acid,2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl

- ethyl 4,5-O-isopropylidene-2-C-methyl-D-arabinonate

- X8443

- 4,5-O-ISOPROPYLIDENE-2-C-METHYL-D-ARABINONATE

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER

- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-, ethyl ester

- (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester

- 2-C-Methyl-4,5-O-(1-methylethylidene)-

- Ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinonate (ACI)

- D

- SCHEMBL768088

- AS-19467

- (2S,3R)-3-[(4R)-2,2-Dimethyl-[1,3]-dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

- MFCD11112138

- (2s, 3r)-3-[(4r)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- C11H20O6

- 93635-76-8

- AKOS022172906

- CS-M2472

- DTXSID50680992

- AC-28966

- BHCHXRCKXIVVCN-XLDPMVHQSA-N

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER;(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

-

- MDL: MFCD11112138

- 인치: 1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1

- InChIKey: BHCHXRCKXIVVCN-XLDPMVHQSA-N

- 미소: [C@H]([C@H]1COC(C)(C)O1)(O)[C@@](O)(C)C(=O)OCC

계산된 속성

- 정밀분자량: 248.12600

- 동위원소 질량: 248.126

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 6

- 중원자 수량: 17

- 회전 가능한 화학 키 수량: 5

- 복잡도: 290

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 3

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): -0.3

- 토폴로지 분자 극성 표면적: 85.2

실험적 성질

- 밀도: 1.185±0.06 g/cm3 (20 ºC 760 Torr),

- 융해점: 75.0-75.5 ºC

- 비등점: 361.5°C at 760 mmHg

- 플래시 포인트: 133.189°C

- 굴절률: 1.475

- 용해도: 미용성(32g/l)(25ºC),

- PSA: 85.22000

- LogP: -0.18710

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 보안 정보

- 신호어:Warning

- 피해 선언: H302

- 경고성 성명: P280-P305+P351+P338

- 저장 조건:Inert atmosphere,2-8°C

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 세관 데이터

- 세관 번호:2932999099

- 세관 데이터:

중국 세관 번호:

2932999099개요:

2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | M320025-0.25g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 0.25g |

$ 75.00 | 2022-06-02 | ||

| TRC | M320025-25g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 25g |

$ 400.00 | 2022-06-02 | ||

| TRC | M320025-250mg |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 250mg |

$87.00 | 2023-05-17 | ||

| abcr | AB436254-100g |

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate; . |

93635-76-8 | 100g |

€230.00 | 2025-02-19 | ||

| eNovation Chemicals LLC | Y1101343-1kg |

(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester |

93635-76-8 | 97% | 1kg |

$380 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM694-20g |

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |

93635-76-8 | 98% | 20g |

109.0CNY | 2021-08-04 | |

| TRC | M320025-5g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 5g |

$ 205.00 | 2022-06-02 | ||

| TRC | M320025-1g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 1g |

$ 145.00 | 2022-06-02 | ||

| TRC | M320025-100g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 100g |

$867.00 | 2023-05-17 | ||

| Alichem | A159001910-1000g |

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |

93635-76-8 | 98% | 1000g |

$374.40 | 2023-08-31 |

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Benzyltriethylammonium chloride , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 3 h, rt; rt → 0 °C

1.2 5 min, < 5 °C; 30 min, 0 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

1.2 5 min, < 5 °C; 30 min, 0 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

참조

합성회로 2

반응 조건

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C

참조

- Bi- and monocyclic nucleoside analogs for treatment of hepatitis e, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Catalysts: 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) Solvents: Acetone ; 10 min, rt; rt → 0 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

참조

- Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt, Synthesis, 2018, 50(9), 1815-1819

합성회로 4

반응 조건

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

참조

- Preparation of substituted nucleosides, nucleotides and analogs thereof as antitumor and HCV antiviral agents, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

참조

- Branched-chain sugars, part VII. Synthesis of saccharinic acid derivatives, Carbohydrate Research, 1984, 129, 99-109

합성회로 6

반응 조건

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 0 - 5 °C; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C

참조

- Preparation of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, World Intellectual Property Organization, , ,

합성회로 7

반응 조건

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

참조

- Preparation of 2'-disubstituted nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,

합성회로 8

반응 조건

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h

참조

- prepn of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, United States, , ,

합성회로 9

반응 조건

참조

- 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, United States, , ,

합성회로 10

반응 조건

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Sodium permanganate Solvents: Ethyl acetate ; -10 - -5 °C; -5 °C → 0 °C; 0 - 10 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- Process for preparation of 3,5-dibenzoyl-2-deoxy-2-fluoro-2-methyl-D-ribose-γ-lactone, China, , ,

합성회로 11

반응 조건

참조

- Improved synthesis method of sofosbuvir drug for treatment of hepatitis C by using sodium permanganate oxidizer, tin tetrachloride catalyst and pentafluorophenol, China, , ,

합성회로 12

반응 조건

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

참조

- Preparation of 2'-cyano nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

참조

- Preparation of 2'-substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

참조

- Preparation of alkyl-substituted 2-deoxy-2-fluoro-D-ribofuranosyl pyrimidine and purine nucleoside analogs via condensation of the lactone to nucleosides as potential antiviral agents, World Intellectual Property Organization, , ,

합성회로 15

반응 조건

1.1 Reagents: Triphenylphosphine Solvents: Water ; rt → 80 °C; 15 - 18 h, 70 - 80 °C

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C

1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt

1.5 Reagents: Water , Sodium sulfite

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C

1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt

1.5 Reagents: Water , Sodium sulfite

참조

- Method for preparing ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinate, China, , ,

합성회로 16

반응 조건

1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Ethylene glycol ; -20 - -15 °C

1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C

1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C

참조

- Preparation method of intermediate of sofosbuvir, China, , ,

합성회로 17

반응 조건

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 1 h, -15 - -10 °C; 1 h, -15 - -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C

1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C

참조

- Preparation of 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, Canada, , ,

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Raw materials

- (S,E)-ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylacrylate

- Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate

- (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

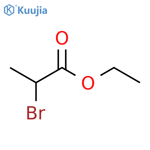

- ethyl 2-bromopropanoate

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preparation Products

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 관련 문헌

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate) 관련 제품

- 147-81-9(DL-Arabinose)

- 1805422-58-5(Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetate)

- 25712-33-8((1R,2R)-2-(Hydroxymethyl)cyclohexylmethanol)

- 1214335-05-3(Methyl 2-bromo-6-chloronicotinate)

- 2664977-68-6(tert-butyl (3S)-3-cyanoazepane-1-carboxylate)

- 2228301-31-1(2-methoxy-4-(piperidin-3-yloxy)phenol)

- 477856-93-2(4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenol)

- 2028744-42-3(methyl 3-(4-ethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate)

- 220904-99-4(Raf inhibitor 2)

- 1526751-23-4(6-Chloro-1,3-benzoxazole-2-carbothioamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93635-76-8)ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

순결:99%

재다:500g

가격 ($):368.0